Receptor Selectivity: Pyrabactin as a Dual Agonist/Antagonist vs. Pan-Agonists ABA and Quinabactin
Pyrabactin's most critical and unique feature is its dichotomous activity on the PYL family: it is an agonist for PYR1 and PYL1 but an antagonist for PYL2, a profile not observed with ABA or later-generation agonists [1]. In contrast, natural ABA acts as a universal agonist for all 14 PYR/PYL receptors, and quinabactin is a subfamily-selective agonist that potently activates PYR1 and PYL1-3, including PYL2 [2]. This makes pyrabactin the only commercially available compound with this specific, mixed agonist/antagonist profile.
| Evidence Dimension | Receptor Selectivity Profile (Agonist/Antagonist) |
|---|---|
| Target Compound Data | Agonist: PYR1, PYL1; Antagonist: PYL2 |
| Comparator Or Baseline | ABA: Pan-agonist (activates all 14 PYR/PYL receptors). Quinabactin: Agonist for PYR1, PYL1, PYL2, PYL3. |
| Quantified Difference | Qualitative difference in functional activity (agonist vs. antagonist) on PYL2; broad vs. narrow spectrum. |
| Conditions | Biochemical assays in vitro using recombinant PYR/PYL proteins and PP2C phosphatases (ABI1, HAB1). |
Why This Matters
This is the definitive basis for selecting pyrabactin as a probe to dissect PYL2-specific functions or to validate PYR1/PYL1-mediated responses without interference from PYL2 activation.
- [1] Melcher, K., Xu, Y., Ng, L. M., Zhou, X. E., Soon, F. F., Chinnusamy, V., ... & Xu, H. E. (2010). Identification and mechanism of ABA receptor antagonism. Nature structural & molecular biology, 17(9), 1102-1108. View Source
- [2] Okamoto, M., Peterson, F. C., Defries, A., Park, S. Y., Endo, A., Nambara, E., ... & Cutler, S. R. (2013). Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance. Proceedings of the National Academy of Sciences, 110(29), 12132-12137. View Source
